molecular formula C18H17FN6O B5133068 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5133068
M. Wt: 352.4 g/mol
InChI Key: QFCFTESMGIFBIK-UHFFFAOYSA-N
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Description

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a piperazine moiety and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperazine derivatives have biological activities such as antiviral, antipsychotic, and antimicrobial effects . The specific mechanism of action would need to be determined through biological testing .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through testing. It’s important to handle all new compounds with care until their safety profile is established .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also involve modifications to its structure to enhance its properties or biological activity .

Preparation Methods

The synthesis of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the pyridazine core with 2-fluorobenzoyl chloride in the presence of a base to form the 4-(2-fluorobenzoyl)piperazine derivative.

    Attachment of the pyrazole ring: The final step involves the reaction of the intermediate with a suitable pyrazole derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole moieties, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.

    Biological Research: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.

    Chemical Research: The compound is utilized in the development of new synthetic methodologies and the study of reaction mechanisms.

Comparison with Similar Compounds

Similar compounds to 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine include other piperazine and pyrazole derivatives. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    3-(4-arylpiperazin-1-yl)cinnolines: These compounds have been studied for their antifungal and antitumor activities.

    Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperazine and pyrazole moieties, which contribute to its distinct biological profile.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCFTESMGIFBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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